molecular formula C16H16N2O2S B2611978 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-75-3

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2611978
CAS No.: 851803-75-3
M. Wt: 300.38
InChI Key: PPFRZBAPTOIPKP-UHFFFAOYSA-N
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Description

The target compound, 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, is a 4,5-dihydroimidazole derivative featuring a furan-2-carbonyl moiety at position 1 and a 3-methylbenzylsulfanyl group at position 2. Its synthesis typically involves multicomponent reactions, such as the condensation of benzil, ammonium acetate, and substituted aldehydes in ethanol with catalysts like CHBFO (exact identity unspecified in evidence) .

The furan ring may enhance metabolic stability compared to bulkier aromatic systems, while the sulfanyl group could influence redox activity or metal coordination.

Properties

IUPAC Name

furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRZBAPTOIPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride or anhydride.

    Synthesis of the 3-methylphenylmethyl sulfanyl intermediate: This involves the thiolation of a 3-methylbenzyl halide with a suitable thiol reagent.

    Cyclization to form the imidazole ring: The final step involves the condensation of the furan-2-carbonyl intermediate with the 3-methylphenylmethyl sulfanyl intermediate under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used.

Major Products Formed

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1 and 2 of the dihydroimidazole core. A comparative analysis is provided below:

Compound Name (CAS/Reference) Position 1 Substituent Position 2 Substituent Key Structural Differences
Target Compound Furan-2-carbonyl 3-Methylbenzylsulfanyl Furan ring; moderate steric bulk
1-(Benzenesulfonyl)-2-[(3,4-DClBz)S]-dihydroimidazole (868218-38-6) Benzenesulfonyl 3,4-Dichlorobenzylsulfanyl Electron-withdrawing sulfonyl; Cl atoms
1-Methyl-2-[(4-MeBz)S]-4,5-diphenylimidazole (339277-98-4) Methyl 4-Methylbenzylsulfanyl Smaller substituent; diphenyl at 4,5
1-Methanesulfonyl-2-{[(3-MeBz)S]}-dihydroimidazole (868217-63-4) Methanesulfonyl 3-Methylbenzylsulfanyl Sulfonyl vs. carbonyl; similar sterics

Key Observations :

  • Steric Bulk : The 3-methylbenzylsulfanyl group balances steric hindrance, whereas dichlorobenzyl (in 868218-38-6) increases hydrophobicity and may hinder membrane permeability .
  • Conformational Stability : Crystallographic data for analogs (e.g., 1-(3,5-dimethoxyphenyl)-4,5-dimethylimidazole) suggest that bulky substituents induce planar conformations, which could stabilize π-π interactions in biological targets .

Pharmacological and Physicochemical Properties

ADMET and Druglikeness
  • Target Compound : Complies with Lipinski’s rules (MW < 500, logP < 5), suggesting oral bioavailability .
  • Sulfonyl Analogs (e.g., 868217-63-4) : Sulfonyl groups may improve metabolic stability but increase molecular weight, risking violations of Ghose’s rule .
  • Diphenyl Derivatives (e.g., 339277-98-4) : Higher logP values (predicted >5) could limit solubility .

Crystallographic and Computational Insights

  • Software Tools : SHELXL and Mercury are widely used for refining crystal structures and analyzing packing patterns .

Biological Activity

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features an imidazole ring, which is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound consists of several notable functional groups:

  • Furan-2-carbonyl group : This moiety is known for its reactivity and potential biological interactions.
  • Methylsulfanyl group : This group may influence the compound's pharmacological properties.
  • Imidazole ring : A common structural feature in many biologically active compounds, particularly in medicinal chemistry.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13H14N2O2S
Molecular Weight250.33 g/mol
Functional GroupsFuran, Imidazole, Sulfanyl

Biological Activity

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential effects:

Antimicrobial Activity

Imidazole derivatives have been reported to possess antimicrobial properties. The presence of the furan and sulfanyl groups may enhance this activity. Studies on structurally similar compounds indicate that they can inhibit bacterial growth effectively.

Anti-inflammatory Effects

Research on related compounds has shown promising anti-inflammatory effects. For example, compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines such as TNF-α. This suggests that this compound may also exhibit anti-inflammatory properties.

Analgesic Properties

Similar imidazole-based compounds have been evaluated for their analgesic effects. The potential for pain relief through modulation of pain pathways makes this compound a candidate for further research in pain management therapies.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its therapeutic potential.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various imidazole derivatives found that compounds with furan and sulfanyl functionalities exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating significant potential for development as antimicrobial agents .

Study 2: Anti-inflammatory Activity

In a comparative study, several imidazole derivatives were tested for their ability to inhibit COX enzymes, which are critical in the inflammatory response. Compounds showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, suggesting that similar mechanisms might be at play for this compound .

Study 3: Analgesic Effects

Research on related compounds indicated significant analgesic activity when tested in animal models. The compounds demonstrated a marked reduction in pain responses compared to controls, highlighting the need for further exploration into the analgesic properties of this compound .

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